(2E)-1,3-bis(furan-2-yl)prop-2-en-1-one

Beschreibung

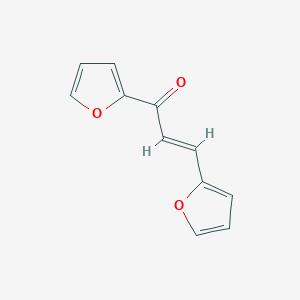

(2E)-1,3-bis(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C11H8O3 and its molecular weight is 188.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(2E)-1,3-bis(furan-2-yl)prop-2-en-1-one, commonly referred to as a furan-based chalcone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes two furan moieties attached to a prop-2-en-1-one backbone. The presence of furan rings is significant as they are often associated with various pharmacological properties.

The molecular formula for this compound is with a molecular weight of 202.21 g/mol. The synthesis typically involves the Claisen-Schmidt condensation reaction, where a suitable aldehyde reacts with a ketone under basic conditions. Common bases used include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in solvents such as ethanol or methanol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential application in treating infections caused by resistant microorganisms. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It modulates several biochemical pathways associated with inflammation, making it a candidate for therapeutic applications in inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Activity

One of the most promising aspects of this compound is its anticancer activity. Various studies have reported its ability to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including cell cycle arrest and modulation of signaling pathways involved in cancer progression. For instance, it has shown efficacy against breast cancer cell lines (e.g., MDA-MB-231 and MCF-7), with IC50 values indicating potent antiproliferative effects .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems:

1. Enzyme Inhibition:

- The compound may inhibit key enzymes involved in inflammatory responses and cancer progression.

- Molecular docking studies suggest that it can effectively bind to specific protein targets related to these pathways.

2. Interaction with Receptors:

- The furan rings and the propenone backbone facilitate interactions through hydrogen bonding and π–π stacking, enhancing its reactivity with biological receptors.

Case Studies

Several case studies have documented the efficacy of this compound:

Case Study 1:

A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, reporting significant inhibition zones compared to standard antibiotics.

Case Study 2:

In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Data Summary Table

| Biological Activity | Mechanism | Target Cells/Organisms | IC50/Effectiveness |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Staphylococcus aureus, E. coli | Significant inhibition observed |

| Anti-inflammatory | Inhibition of COX and LOX | Macrophages | Dose-dependent response |

| Anticancer | Induction of apoptosis | MDA-MB-231, MCF-7 cells | IC50 values ≤ 10 µM |

Eigenschaften

IUPAC Name |

(E)-1,3-bis(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSUJEFIWCHVLJ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20876663 | |

| Record name | 2-PROPEN-1-ONE, 1,3-BIS(2-FURANYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20876663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3988-76-9 | |

| Record name | MLS002638597 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PROPEN-1-ONE, 1,3-BIS(2-FURANYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20876663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.